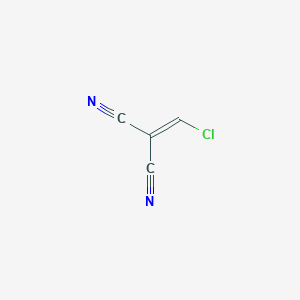
1-(アジドメチル)-4-クロロベンゼン
概要
説明
1-(Azidomethyl)-4-chlorobenzene is an organic compound characterized by the presence of an azidomethyl group attached to a benzene ring substituted with a chlorine atom at the para position
科学的研究の応用
1-(Azidomethyl)-4-chlorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of energetic materials and polymers due to its reactive azido group.
Bioconjugation: Utilized in click chemistry for bioconjugation and labeling of biomolecules.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-4-chlorobenzene can be synthesized through the nucleophilic substitution reaction of 4-chlorobenzyl chloride with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for 1-(Azidomethyl)-4-chlorobenzene are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 1-(Azidomethyl)-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can engage in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF or DMSO.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition.
Major Products:
Substitution: Formation of azido-substituted benzene derivatives.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
作用機序
The mechanism of action of 1-(Azidomethyl)-4-chlorobenzene primarily involves its azido group, which can undergo various chemical transformations. The azido group acts as a nucleophile in substitution reactions and can be reduced to form amines. In cycloaddition reactions, it forms stable triazole rings, which are useful in various applications, including drug development and material science.
類似化合物との比較
1-(Azidomethyl)-5H-tetrazole: Another azido-substituted compound with similar reactivity but different structural properties.
4-Azidomethylbenzoic acid: Contains an azido group attached to a benzoic acid moiety, used in similar applications.
4-Azidomethylphenol: Features an azido group attached to a phenol ring, offering different reactivity due to the hydroxyl group.
Uniqueness: 1-(Azidomethyl)-4-chlorobenzene is unique due to the presence of both an azido group and a chlorine atom on the benzene ring. This combination provides distinct reactivity patterns and potential for diverse applications in organic synthesis and material science.
特性
IUPAC Name |
1-(azidomethyl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-3-1-6(2-4-7)5-10-11-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTPIENQTKMREN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457531 | |
| Record name | 1-(azidomethyl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27032-10-6 | |
| Record name | 1-(azidomethyl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27032-10-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(azidomethyl)-4-chlorobenzene in the synthesis of the triazole-based corrosion inhibitors?
A1: 1-(Azidomethyl)-4-chlorobenzene serves as a crucial building block in the synthesis of 1,4-disubstituted 1,2,3-triazoles with potential corrosion-inhibiting properties []. It reacts with dipropargyl uracil or dipropargyl thymine through a click chemistry approach, specifically a 1,3-dipolar cycloaddition, to form the desired triazole derivatives []. This reaction utilizes the azide group (-N3) within 1-(azidomethyl)-4-chlorobenzene to form the triazole ring, which is a key structural feature of the target compounds.
Q2: Is there any information about the analytical methods used to characterize the synthesized compounds containing the 1-(azidomethyl)-4-chlorobenzene moiety?
A2: The research article primarily focuses on the synthesis and electrochemical corrosion inhibition evaluation of the triazole derivatives []. While it mentions that the compounds were characterized, it doesn't delve into the specifics of the analytical techniques employed. It's safe to assume that standard characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were likely used to confirm the structures of the synthesized compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
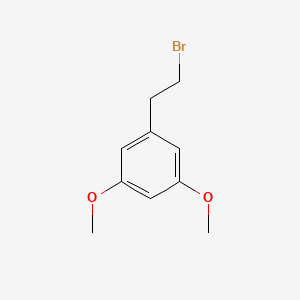
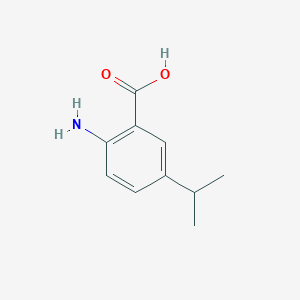

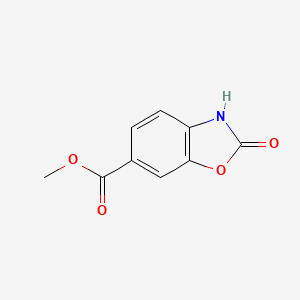

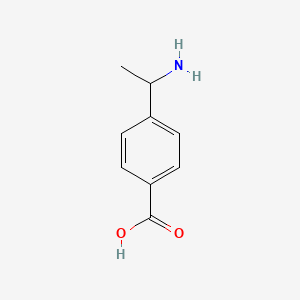

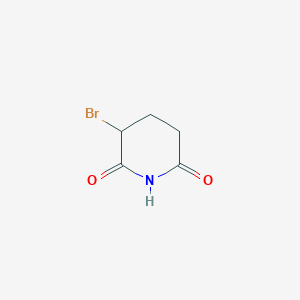

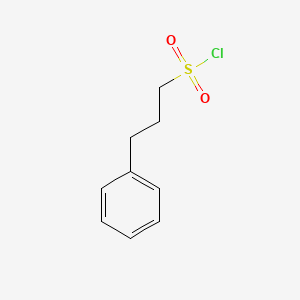

![1-(Bicyclo[2.2.2]octan-2-yl)ethanone](/img/structure/B1280234.png)

